molecular formula C9H18N2O B2970253 3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one CAS No. 1186426-99-2

3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one

Cat. No.: B2970253
CAS No.: 1186426-99-2
M. Wt: 170.256
InChI Key: AVEALSCKRLLILA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one typically involves the reaction of valine derivatives with pyrrolidine under specific conditions. One common method includes the use of protecting groups to safeguard reactive sites during the synthesis process. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halides or alkoxides.

Scientific Research Applications

3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, docking analyses have suggested its binding to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s versatility is attributed to its ability to form stable complexes with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one stands out due to its unique combination of a valine moiety and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research domains. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its significance .

Properties

IUPAC Name

3-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,10)7-8(12)11-5-3-4-6-11/h3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEALSCKRLLILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186426-99-2
Record name 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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